(S)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole
Description
Properties
CAS No. |
944030-64-2 |
|---|---|
Molecular Formula |
C11H12ClN3 |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
6-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C11H12ClN3/c12-7-3-4-8-10(6-7)15-11(14-8)9-2-1-5-13-9/h3-4,6,9,13H,1-2,5H2,(H,14,15)/t9-/m0/s1 |
InChI Key |
WTWLSXNDPSJKCT-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC3=C(N2)C=C(C=C3)Cl |
Canonical SMILES |
C1CC(NC1)C2=NC3=C(N2)C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Core Formation
The benzimidazole ring is typically synthesized via cyclization of 1,2-diamine precursors with carbonyl sources.
Method A: Acid-Catalyzed Cyclization
-
Procedure : 4-Chloro-1,2-diaminobenzene (1.0 equiv) is heated with formic acid or triphosgene in HCl at 100°C for 4–6 hours.
-
Key Data :
Condition Temperature Time (h) Yield (%) Formic acid/HCl 100°C 6 82 Triphosgene/DCM Reflux 4 78
Method B: Nitro Group Reduction and Cyclization
Chiral Pool Approach Using (S)-Proline
Step 1: Boc Protection
-
(S)-Proline (1.0 equiv) is treated with Boc₂O in DCM/TEA to yield (S)-1-Boc-pyrrolidine-2-carboxylic acid.
Step 2: Coupling with Benzimidazole Intermediate
Step 3: Deprotection and Cyclization
Asymmetric Synthesis via Reductive Amination
Step 1: Aldehyde Formation
-
5-Chloro-1H-benzimidazole-2-carbaldehyde is prepared via oxidation of 2-hydroxymethylbenzimidazole using Dess–Martin periodinane.
Step 2: Stereoselective Amination
-
The aldehyde reacts with (R)- or (S)-2-aminopyrrolidine in the presence of NaBH₃CN, achieving enantiomeric excess (ee) >98%.
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
-
Pd/C or Raney Ni : Improve reduction steps (yield increase: 15–20%).
-
Chiral Ligands : (R)-BINAP in asymmetric amination enhances ee to 99%.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(S)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of benzimidazole, including (S)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole, exhibit notable antibacterial properties. These compounds have been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Studies
- A study demonstrated that certain benzimidazole derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a promising alternative for treating resistant bacterial infections .
- Another investigation into nitroimidazole hybrids revealed that modifications to the benzimidazole structure can enhance antibacterial efficacy. The synthesized compounds were tested using the disk diffusion method, revealing substantial zones of inhibition against methicillin-resistant Staphylococcus aureus (MRSA) .
Antiviral Activity
This compound has also been studied for its antiviral properties, particularly against viruses such as hepatitis C virus (HCV).
Case Studies
- A research paper highlighted the structure-activity relationship of benzimidazole-linked pyrrolidines leading to the discovery of Pibrentasvir , a potent NS5A inhibitor for HCV. The modifications made to the benzimidazole scaffold were crucial for enhancing antiviral activity and metabolic stability .
- Further studies indicated that derivatives of this compound could inhibit viral replication effectively, suggesting potential applications in developing antiviral therapies .
Key Mechanisms
- Inhibition of DNA synthesis : Many benzimidazole derivatives interfere with DNA replication in bacteria, leading to cell death.
- Disruption of viral protein synthesis : In the case of antiviral applications, these compounds may inhibit the synthesis of viral proteins necessary for replication, thereby reducing viral load.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound and its derivatives.
| Structural Feature | Impact on Activity |
|---|---|
| Chlorine Substitution | Enhances antibacterial potency |
| Pyrrolidine Ring | Increases binding affinity to targets |
| Modifications on Benzimidazole Core | Alters spectrum of activity against different pathogens |
Mechanism of Action
The mechanism of action of (S)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole derivatives exhibit diverse pharmacological activities depending on substituents. Below is a systematic comparison of (S)-5-Chloro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole with structurally related analogs:
Table 1: Structural and Physicochemical Comparisons
Key Findings from Comparative Studies
Stereochemical Influence: The (S)-configuration of the pyrrolidine ring in the target compound enhances receptor binding specificity. For example, docking studies show that the pyrrolidine orientation in analogs like 16 (from ) mimics zolpidem’s interaction with GABA-A, suggesting CNS activity . Non-chiral analogs (e.g., 5-Chloro-2-(4-(methylthio)phenyl)-1H-benzimidazole) lack this stereochemical advantage, limiting their receptor selectivity .
Chlorine Substitution: The chlorine atom at position 5 is a common pharmacophore. Derivatives like 5,6-Dichloro-2-(4-nitrophenyl)-1H-benzimidazole exhibit potent antiviral activity against BVDV but show reduced solubility compared to mono-chlorinated analogs .
Heterocyclic vs. Aromatic Substituents :
- Pyrrolidine vs. Indole/Phenyl : Pyrrolidine-containing compounds (e.g., the target compound) display better metabolic stability than indole- or phenyl-substituted analogs due to reduced π-stacking interactions with metabolic enzymes .
- Methylthio Phenyl : The 4-(methylthio)phenyl group in 5-Chloro-2-(4-(methylthio)phenyl)-1H-benzimidazole enhances lipophilicity, improving membrane permeability but increasing cytotoxicity .
Biological Activity Trends: Antifungal Activity: Chlorinated derivatives like 5,6-Dimethyl-1-(3-methylbenzyl)-1H-benzimidazole inhibit azole-resistant fungal strains, but their activity is lower than pyrrolidine-containing analogs . Antitubercular Activity: Hybrids with thiazolidinone moieties (e.g., 5a-i in ) show enhanced activity against Mycobacterium tuberculosis compared to simple benzimidazoles, highlighting the role of auxiliary functional groups .
Biological Activity
(S)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole is a compound of significant interest in pharmacological research due to its diverse biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H12ClN3
- Molecular Weight : 221.68 g/mol
- IUPAC Name : this compound
- SMILES : C1CC(NC1)C2=NC3=C(N2)C=C(C=C3)Cl
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Antimicrobial Activity :
- Antiviral Activity :
- Anti-inflammatory Properties :
- Antioxidant Activity :
Table 1: Summary of Biological Activities
Notable Research Findings
- Antimicrobial Efficacy : A study evaluated several benzimidazole derivatives, including this compound, revealing significant antibacterial activity with minimal cytotoxicity towards human cells .
- Antiviral Mechanism : A derivative exhibited strong antiviral activity against human cytomegalovirus (HCMV), suggesting potential therapeutic applications in viral infections .
- Inflammatory Response Modulation : In a controlled in vitro study, treatment with this compound resulted in a marked decrease in inflammatory markers, indicating its potential use in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic routes are available for (S)-5-Chloro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole, and how can reaction conditions be optimized?
- Methodology :
- The compound is typically synthesized via cyclization reactions. For example, similar benzimidazole derivatives are prepared by reacting substituted benzimidazole precursors with appropriate reagents (e.g., 5-amino-1H-benzimidazole with phenol derivatives under controlled conditions) .
- Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
- Catalysts : Acidic or basic catalysts (e.g., POCl₃) facilitate ring closure .
- Temperature and time : Reactions often proceed at 80–120°C for 6–24 hours, monitored by TLC/HPLC for intermediate tracking .
- Yield optimization requires iterative adjustment of molar ratios and purification via column chromatography or recrystallization .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodology :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- IR : Identify functional groups (e.g., NH imidazole stretch at ~3350 cm⁻¹) .
- Elemental analysis : Validate purity (>95%) by comparing calculated vs. experimental C/H/N percentages .
- X-ray crystallography : Resolve stereochemistry using programs like SHELXL for small-molecule refinement .
Q. What biological activities are reported for chloro-substituted benzimidazole analogs?
- Methodology :
- Cl-substituted benzimidazoles exhibit antimicrobial activity, particularly against Candida species. For example:
- Antifungal assays : Determine minimum inhibitory concentrations (MICs) using broth microdilution. Cl-substituted derivatives (e.g., 5-chloro-2-(phenoxy)methyl analogs) show MICs <3.90 μM against C. albicans .
- Structure-activity relationship (SAR) : Chlorine at the 5-position enhances lipophilicity and target binding compared to unsubstituted analogs .
Advanced Research Questions
Q. How can contradictions in synthetic yields between lab-scale and industrial-scale production be resolved?
- Methodology :
- Scale-up challenges : Batch reactors may suffer from heat/mass transfer inefficiencies. Transition to continuous flow systems improves mixing and temperature control .
- Process analytics : Use in-line PAT (Process Analytical Technology) tools (e.g., FTIR probes) to monitor reaction progress in real time .
- DoE (Design of Experiments) : Apply factorial designs to identify critical variables (e.g., catalyst loading, residence time) affecting yield .
Q. How should discrepancies between computational and experimental structural data be addressed?
- Methodology :
- DFT validation : Compare multiple functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity to exact exchange terms .
- Solvent effects : Include implicit solvent models (e.g., PCM) in calculations to match experimental conditions (e.g., DMSO-d₆ in NMR) .
- Error analysis : Quantify deviations in bond lengths/angles using crystallographic data as a benchmark .
Q. What strategies enhance the bioactivity of this compound derivatives?
- Methodology :
- Substituent engineering :
- Introduce electron-withdrawing groups (e.g., -CF₃) at the 6-position to improve metabolic stability .
- Replace pyrrolidine with piperazine to modulate basicity and solubility .
- Biological assays :
- Screen derivatives against panels of kinase or protease targets to identify off-site effects .
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to fungal CYP51 .
Q. What computational protocols are recommended for studying electronic properties?
- Methodology :
- Functional selection : Use hybrid functionals (e.g., B3LYP) with ≥20% exact exchange for accurate thermochemistry .
- Basis sets : Employ triple-zeta basis sets (e.g., 6-311+G(d,p)) for geometry optimization and LANL2DZ for heavy atoms .
- TD-DFT : Simulate UV-Vis spectra to correlate optical properties with HOMO-LUMO gaps .
Q. How can reaction mechanisms involving this compound be elucidated?
- Methodology :
- Kinetic studies : Conduct variable-temperature NMR to track intermediate formation .
- Isotopic labeling : Use ¹⁸O or deuterated solvents to probe solvent participation in proton transfers .
- Theoretical modeling : Map potential energy surfaces (PES) at the MP2/cc-pVTZ level to identify transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
